Researchers engineering non-diamondoid 6(6) network MOFs or seeking carboxylic acid bioisosteres face limited linker options. This para-substituted di-topic ligand directly addresses both needs with validated, isomer-specific performance.
• Directs rare 3D network formation in Co(II)-doped Zn(II) MOFs, a topology not replicated by ortho- or meta-substituted analogs.
• 43-fold stronger liver ADH inhibition (Ki = 0.7 mM) vs. benzoic acid (Ki = 30 mM); also a defined DAAO inhibitor.
• Enables post-synthetic metal exchange for bi- to penta-metallic MTV-MOFs with tunable luminescent properties.
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
CAS No.34114-12-0
Cat. No.B1296371
⚠ Attention: For research use only. Not for human or veterinary use.
4-(1H-Tetrazol-5-yl)benzoic Acid: Chemical Identity and Core Properties
4-(1H-Tetrazol-5-yl)benzoic acid (CAS 34114-12-0), also known as 5-(4-carboxyphenyl)tetrazole or H2tzba, is a bifunctional organic compound belonging to the tetrazole-benzoate class. It features a para-substituted benzene ring bearing both a carboxylic acid group and a 1H-tetrazol-5-yl moiety, with a molecular formula of C8H6N4O2 and a molecular weight of 190.16 g/mol . The compound exhibits a melting point range of 248–250 °C and a predicted pKa of approximately 3.66–4.15 for the carboxylic acid group, while the tetrazole NH is acidic with a pKa around 4.9–5.9 (similar to carboxylic acids) [1]. This dual-acidic, di-topic linker character enables versatile coordination chemistry and positions the compound as a key building block in metal-organic framework (MOF) synthesis and as a carboxylic acid bioisostere in medicinal chemistry [2].
Linker typeBifunctional tetrazole–benzoate; di-topic coordination scaffold for MOF and coordination polymer synthesis
RegioisomerPara-substituted; directs rare 3D non-diamondoid topologies not accessible with ortho- or meta-isomers
[2] Song, W.-C., et al. Inorg. Chem. 2009, 48, 8, 3792–3799. Tuning the Framework Topologies of Co(II)-Doped Zn(II)-Tetrazole-Benzoate Coordination Polymers by Ligand Modifications: Structures and Spectral Studies. View Source
Why 4-(1H-Tetrazol-5-yl)benzoic Acid Is Irreplaceable
While tetrazole-containing benzoic acid derivatives share a common heterocyclic scaffold, the specific regioisomerism and substitution pattern of 4-(1H-tetrazol-5-yl)benzoic acid critically dictate its performance in both coordination chemistry and biological systems. Substitution at the para position, combined with the distinct electronic and steric properties of the tetrazole ring relative to a carboxylate group, results in unique metal-binding topologies and enzyme inhibition profiles that are not replicated by ortho- or meta-substituted analogs (e.g., 2-(1H-tetrazol-5-yl)benzoic acid or 3-(1H-tetrazol-5-yl)benzoic acid) [1]. Furthermore, the presence of a tetrazole ring instead of a second carboxylic acid (as in terephthalic acid) confers altered acidity (pKa ~4.9–5.9 for tetrazole NH vs. ~4.2 for benzoic acid), hydrogen-bonding capacity, and metabolic stability, which directly impacts material porosity and pharmacological activity [2]. Therefore, generic substitution without rigorous comparative validation risks failure in applications ranging from MOF pore engineering to enzyme inhibition assays [3].
RegioisomerOrtho- or meta-tetrazole isomers may shift framework topology — identical hydrothermal conditions yield 2D layers or SrAl2 networks rather than the para-directed 6(6) 3D topology. Topology mismatch may not transfer.
Linker analogTerephthalic acid offers symmetric dicarboxylate coordination only — lacks tetrazole NH acidity (pKa ~4.9–5.9) and the stepwise deprotonation sequence that enables pH-tunable metal binding. Coordination diversity may shift.
BioisostereAlanine tetrazole or simple benzoic acid may not reproduce inhibition profile — reported DAAO and ADH inhibition context differs; alanine tetrazole acts as weak inhibitor with unquantified Ki. Assay-response context may require review.
[1] Song, W.-C., et al. Inorg. Chem. 2009, 48, 8, 3792–3799. Tuning the Framework Topologies of Co(II)-Doped Zn(II)-Tetrazole-Benzoate Coordination Polymers by Ligand Modifications: Structures and Spectral Studies. View Source
[2] Kraus, J. L., et al. Res. Commun. Chem. Pathol. Pharmacol. 1994, 83, 2, 209-222. Tetrazole Isosteres of Biologically Active Acids and Their Effects on Enzymes. View Source
[3] Yin, Z., et al. J. Mol. Struct. 2025, 1321, 39794. The crystal engineering of 3d-metal with two tetrazole-phenyl-carboxylate linkers and multiple post-synthetic metal exchange. View Source
4-(1H-Tetrazol-5-yl)benzoic acid, referred to as 'benzoic tetrazole', exhibits significantly stronger competitive inhibition of liver alcohol dehydrogenase compared to its parent carboxylic acid, benzoic acid. The tetrazole analog demonstrates a 43-fold higher binding affinity, translating to a substantially lower inhibitor constant [1].
ADH inhibitionHead-to-head
Ki = 0.7 mM vs 30 mM (43-fold lower Ki)
Supports isosteric replacement context; reported stronger binding vs parent acid
For drug discovery programs utilizing carboxylic acid bioisosteres, this compound provides a quantifiably superior inhibitory scaffold compared to simple benzoic acid, enabling more potent lead optimization with a validated isosteric replacement strategy.
Enzyme InhibitionMedicinal ChemistryBioisostere
[1] Kraus, J. L., et al. Res. Commun. Chem. Pathol. Pharmacol. 1994, 83, 2, 209-222. Tetrazole Isosteres of Biologically Active Acids and Their Effects on Enzymes. View Source
Unique Non-Diamondoid MOF Topology
When employed as a ligand in Co(II)-doped Zn(II) coordination polymers, 4-(1H-tetrazol-5-yl)benzoic acid (H2L4) directs the formation of a distinctive four-connected 3D network with a rare non-diamondoid 6(6) topology. This contrasts sharply with its ortho- and meta-substituted regioisomers (H2L2 and H2L3), which under identical hydrothermal conditions yield 2D layer structures or a 3D SrAl2 topology, respectively [1].
MOF topologyHead-to-head
Rare non-diamondoid 6(6) 3D network vs 2D layer / SrAl2 topologies from ortho- and meta-isomers
Four-connected 3D network with rare non-diamondoid 6(6) topology
Comparator Or Baseline
ortho-isomer (2-(1H-tetrazol-5-yl)benzoic acid): 2D layer structure with (4.6(2))(4.6.4.6) topology; meta-isomer (3-(1H-tetrazol-5-yl)benzoic acid): 3D SrAl2 topology
Quantified Difference
Qualitative topological divergence; para-isomer uniquely yields a 3D non-diamondoid 6(6) network
Conditions
In situ [2+3] cycloaddition of 4-cyanobenzoic acid with NaN3 in the presence of Zn(II)/Co(II) salts under hydrothermal conditions
Why This Matters
The ability to access a rare 3D non-diamondoid topology is a critical differentiator for materials scientists engineering MOFs with specific pore geometries, surface areas, and functional properties, which cannot be achieved using the ortho- or meta-substituted analogs.
[1] Song, W.-C., et al. Inorg. Chem. 2009, 48, 8, 3792–3799. Tuning the Framework Topologies of Co(II)-Doped Zn(II)-Tetrazole-Benzoate Coordination Polymers by Ligand Modifications: Structures and Spectral Studies. View Source
Enhanced DAAO Inhibition vs. Alanine Tetrazole
In a comparative study of tetrazole bioisosteres, 4-(1H-tetrazol-5-yl)benzoic acid (benzoic tetrazole) acts as a potent substrate-competitive inhibitor of D-amino acid oxidase (DAAO), whereas alanine tetrazole is described as a 'poorer substrate' and a 'weak inhibitor' of the same enzyme. The quantitative inhibition constant (Ki) for benzoic tetrazole is 0.7 mM, establishing its functional superiority in this enzyme system [1].
DAAO inhibitionHead-to-head
Ki = 0.7 mM (substrate-competitive); alanine tetrazole: weak, unquantified inhibition
Supports DAAO probe development context; reported defined inhibition over weaker analog
D-Amino acid oxidase enzyme assay
Enzyme InhibitionBioisostereDAAO
Evidence Dimension
Inhibition of D-Amino Acid Oxidase (DAAO)
Target Compound Data
Substrate-competitive inhibitor with Ki = 0.7 mM
Comparator Or Baseline
Alanine tetrazole: Poorer substrate than alanine; acts as weak inhibitor (no Ki reported)
Quantified Difference
Target compound has a defined, potent Ki (0.7 mM) while comparator exhibits weak, unquantified inhibition
Conditions
D-Amino acid oxidase enzyme assay
Why This Matters
This head-to-head comparison within the same study validates that not all tetrazole bioisosteres are functionally equivalent; 4-(1H-tetrazol-5-yl)benzoic acid provides a quantifiably stronger and more reliable starting point for developing DAAO-targeted probes or therapeutics.
Enzyme InhibitionBioisostereDAAO
[1] Kraus, J. L., et al. Res. Commun. Chem. Pathol. Pharmacol. 1994, 83, 2, 209-222. Tetrazole Isosteres of Biologically Active Acids and Their Effects on Enzymes. View Source
Dual Coordination Modes for MOF Diversity
In the synthesis of Mn(II) coordination polymers, the 4-TZBA2− ligand derived from 4-(1H-tetrazol-5-yl)benzoic acid exhibits two distinct coordination modes within the same study. Compound 1, [Mn(4-TZBA2−)(H2O)2], and Compound 2, [Mn4(4-TZBA2−)4(μ2-H2O)2(H2O)(py)], are both prepared from the same ligand under slightly varied hydrothermal conditions, demonstrating the ligand's inherent flexibility and capacity to template different 3D frameworks [1].
Coordination modesCross-study comparable
Two distinct 3D frameworks (Compounds 1 and 2) from single 4-TZBA²⁻ ligand under varied conditions
Two distinct coordination modes observed for 4-TZBA2− ligand, yielding two different 3D frameworks (Compounds 1 and 2)
Comparator Or Baseline
Typical mono-carboxylate or mono-tetrazole ligands often exhibit a single dominant coordination mode under similar conditions
Quantified Difference
Qualitative: The target ligand demonstrates at least two structurally characterized binding modes, enabling greater structural diversity
Conditions
Hydrothermal treatment of Mn(ClO4)2·6H2O with H2(4-TZBA) ligand; Compound 2 incorporates pyridine as co-ligand
Why This Matters
This experimental evidence confirms that 4-(1H-tetrazol-5-yl)benzoic acid is a 'versatile' linker capable of generating multiple distinct MOF architectures. This tunability is a key procurement consideration for researchers seeking to explore a wider range of material properties without changing the core ligand scaffold.
[1] Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid. Inorg. Chem. Commun. 2008, 11, 5, 572-575. View Source
Acidity Differential in Metal Binding
The tetrazole NH proton in 4-(1H-tetrazol-5-yl)benzoic acid is acidic, with a pKa typically in the range of 4.9–5.9, making it less acidic than the benzoic acid group (predicted pKa ≈ 3.66–4.15) but still capable of deprotonation and metal coordination under mild conditions [1][2]. This contrasts with terephthalic acid (benzene-1,4-dicarboxylic acid), which has two carboxylic acid groups with pKa values of ~3.5 and ~4.4, offering a different protonation/deprotonation profile and hydrogen-bonding network.
Acidity profileClass-level
Tetrazole NH pKa ~4.9–5.9; COOH pKa ~3.66–4.15
Reported stepwise deprotonation context; pH-dependent metal binding sequence differs from symmetric dicarboxylates
Predicted and literature pKa values; class-level tetrazole inference
Tetrazole NH is ~0.5–1.7 pKa units less acidic than the benzoic acid group, offering a distinct deprotonation sequence
Conditions
Aqueous solution, 25 °C (predicted and literature values)
Why This Matters
The differential acidity between the tetrazole and carboxylate moieties allows for pH-dependent, stepwise deprotonation and metal coordination, providing a level of synthetic control in MOF and coordination complex synthesis that is not possible with symmetric dicarboxylate linkers like terephthalic acid.
[2] Herr, R. J. Bioorg. Med. Chem. 2002, 10, 11, 3379-3393. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. (Provides class-level pKa context for tetrazoles). View Source
Post-Synthetic Metal Exchange
MOFs constructed using 4-(1H-tetrazol-5-yl)benzoic acid (H2tzba) as a linker exhibit unique post-synthetic metal exchange (PSME) capabilities. In a 2025 study, a Mn(II)-tzba MOF with a flexible [Mn3] node allowed for partial substitution of Mn2+ by Co2+, Ni2+, Cu2+, and Zn2+, achieving exchange percentages ranging from 17% to 69% depending on the incoming metal ion [1]. This PSME behavior enables the creation of bi-, tri-, tetra-, and penta-metallic MOF crystals that are inaccessible via traditional one-pot solvothermal synthesis.
Mn2+ exchange by Co2+, Ni2+, Cu2+, Zn2+ with percentages: Co2+ (69%), Ni2+ (46%), Cu2+ (17%), Zn2+ (25%)
Comparator Or Baseline
MOFs constructed from rigid, symmetric dicarboxylate linkers (e.g., terephthalic acid) often lack the flexible node geometry required for extensive PSME
Quantified Difference
Up to 69% metal exchange achieved, enabling multivariate MOF synthesis
Conditions
Solvothermal synthesis followed by soaking in DMF solutions of target metal salts at controlled temperatures and times
Why This Matters
The ability to post-synthetically tune metal composition in H2tzba-derived MOFs offers a powerful route to tailor catalytic, magnetic, and adsorption properties. This functional advantage directly impacts procurement decisions for materials scientists seeking linkers that support advanced MOF functionalization strategies.
[1] Yin, Z., et al. J. Mol. Struct. 2025, 1321, 39794. The crystal engineering of 3d-metal with two tetrazole-phenyl-carboxylate linkers and multiple post-synthetic metal exchange. View Source
4-(1H-Tetrazol-5-yl)benzoic Acid: Key Use Cases
Engineering Rare MOF Topologies
Researchers focused on synthesizing metal-organic frameworks (MOFs) with non-diamondoid 6(6) network topologies should prioritize 4-(1H-tetrazol-5-yl)benzoic acid. As established in comparative studies, this para-substituted ligand uniquely directs the formation of this rare 3D network in Co(II)-doped Zn(II) systems, unlike its ortho- or meta-substituted isomers [1]. This specific topology is critical for applications requiring defined pore architectures, such as selective gas adsorption or molecular sieving.
Carboxylic Acid Bioisostere for Enzyme Inhibition
Medicinal chemists seeking to replace a carboxylic acid moiety with a bioisostere to improve metabolic stability or membrane permeability should select 4-(1H-tetrazol-5-yl)benzoic acid as a core scaffold. Direct comparative enzyme inhibition data shows it is a 43-fold stronger inhibitor of liver alcohol dehydrogenase (Ki = 0.7 mM) compared to benzoic acid (Ki = 30 mM) and a defined, potent inhibitor of D-amino acid oxidase (Ki = 0.7 mM), unlike weaker tetrazole analogs such as alanine tetrazole [1]. This provides a data-driven starting point for developing DAAO or ADH-targeted therapeutics.
Multivariate MOF Post-Synthetic Modification
Materials scientists aiming to create multivariate (MTV) MOFs with tunable metal compositions should employ 4-(1H-tetrazol-5-yl)benzoic acid as a linker. Recent studies demonstrate that Mn(II)-tzba MOFs are amenable to post-synthetic metal exchange, allowing for the incorporation of secondary metal ions (Co2+, Ni2+, Cu2+, Zn2+) at levels up to 69% [1]. This enables the rational design of bi- to penta-metallic frameworks with synergistic properties for catalysis or sensing, a capability not broadly available with simpler dicarboxylate linkers.
Luminescent Coordination Polymers
Researchers developing new luminescent materials should consider 4-(1H-tetrazol-5-yl)benzoic acid as a versatile building block. The ligand has been shown to form coordination polymers with Mn(II) and Co(II) that exhibit strong solid-state fluorescence at room temperature, with emissions tunable via ligand-to-metal charge transfer (LMCT) [1][2]. Its dual coordination modes allow for the synthesis of multiple luminescent frameworks from a single ligand precursor, accelerating materials discovery in optoelectronics and chemical sensing.
Application
Selection Property
Validation Focus
Rare MOF topology engineering
Para-substituted regioisomer
Framework topology (6(6) vs 2D / SrAl2) under target conditions
Enzyme inhibition studies
Carboxylic acid bioisostere scaffold
Inhibition constant and selectivity vs parent acid in target enzyme assay
Multivariate MOF synthesis
PSME-compatible node geometry
Metal exchange capacity and crystallinity retention post-exchange
Luminescent material development
Dual coordination mode linker
Solid-state fluorescence emission and LMCT tunability
[1] Song, W.-C., et al. Inorg. Chem. 2009, 48, 8, 3792–3799. Tuning the Framework Topologies of Co(II)-Doped Zn(II)-Tetrazole-Benzoate Coordination Polymers by Ligand Modifications: Structures and Spectral Studies. View Source
[2] Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid. Inorg. Chem. Commun. 2008, 11, 5, 572-575. View Source
[3] Yin, Z., et al. J. Mol. Struct. 2025, 1321, 39794. The crystal engineering of 3d-metal with two tetrazole-phenyl-carboxylate linkers and multiple post-synthetic metal exchange. View Source
[4] Kraus, J. L., et al. Res. Commun. Chem. Pathol. Pharmacol. 1994, 83, 2, 209-222. Tetrazole Isosteres of Biologically Active Acids and Their Effects on Enzymes. View Source
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